
Naltrexone
Overview
Description
Naltrexone is a medication primarily used to manage alcohol use disorder and opioid use disorder by reducing cravings and feelings of euphoria associated with substance use disorder . It is an opioid antagonist that works by blocking the effects of opioids, including both opioid drugs and opioids naturally produced in the brain . This compound was first synthesized in 1965 and approved for medical use in the United States in 1984 .
Preparation Methods
Naltrexone can be synthesized through various methods. One notable method is the asymmetric synthesis that does not proceed through thebaine . This synthesis starts with simple, achiral precursors and employs catalytic enantioselective Sharpless dihydroxylation to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework, which serves as the precursor to the morphinan core . The C-14 hydroxyl group is installed by a two-step sequence of Palladium-mediated ketone to enone dehydrogenation followed by C–H allylic oxidation using Copper (II) and Oxygen .
Chemical Reactions Analysis
Metabolic Reactions
Naltrexone is metabolized via hepatic biotransformation, producing active and inactive metabolites:
Metabolite | Enzyme Involved | Reaction Type | Bioactivity |
---|---|---|---|
6-β-naltrexol | Dihydrodiol dehydrogenases | Reduction | Active (μ-opioid antagonist) |
2-Hydroxy-3-methoxy-6-β-naltrexol | Cytochrome P450 (CYP) isoforms | Oxidation & Methylation | Inactive |
2-Hydroxy-3-methyl-naltrexone | CYP isoforms | Oxidation & Methylation | Inactive |
Glucuronide conjugates | UGT enzymes | Conjugation (glucuronidation) | Inactive (enhanced excretion) |
Key Findings :
-
6-β-naltrexol is the primary metabolite, contributing ~10–30× higher plasma concentrations than this compound after oral administration due to first-pass metabolism .
-
Conjugation with glucuronic acid facilitates renal excretion, accounting for 43% of an oral dose .
Stability and Degradation
This compound hydrochloride exhibits hydration-dependent phase behavior:
Form | Conditions | Characteristics |
---|---|---|
Anhydrate | <35% RH, 25°C | Metastable, converts to dihydrate I |
Dihydrate I | 35–58% RH, 25°C | Thermodynamically stable below 58°C |
Dihydrate II | >58°C (aqueous slurry) | Preferred at elevated temperatures |
Tetrahydrate | Excess water, 25°C | Forms via slurry conversion |
PXRD Data :
-
Dihydrate I: Peaks at 7.8–12.7° 2θ.
-
Dihydrate II: Overlapping peak at 11.8° 2θ, broad peaks at ~13.0° 2θ .
Degradation Pathways :
-
Hydrolysis : Susceptible under strong acidic/basic conditions, cleaving the 4,5-epoxide ring.
-
Oxidation : C-14 hydroxyl group may oxidize to ketone under prolonged storage.
Mass Spectrometry
-
Major Fragments : m/z 267.1254 (base peak), 324.1592, 270.1123.
-
Collision Cross-Section : 174.71 Ų (M+H⁺), 183.5 Ų (M+K⁺).
NMR Data
-
¹³C NMR : Key signals at δ 170.2 (C-6 ketone), 73.5 (C-14 hydroxyl).
Pharmacogenetic Considerations
-
Asn40Asp Polymorphism : Correlates with enhanced this compound efficacy in reducing alcohol cravings .
This synthesis of chemical data underscores this compound’s complexity in metabolism, synthesis, and stability, providing a foundation for optimizing therapeutic formulations and analytical protocols.
Scientific Research Applications
Naltrexone in Alcohol Dependence
This compound is primarily recognized for its role in the treatment of alcohol use disorder (AUD). Its efficacy has been established through numerous randomized controlled trials (RCTs).
Clinical Efficacy
- A systematic review analyzed 29 RCTs involving 5,997 patients with AUD. Results indicated that 70% of trials measuring reductions in heavy drinking favored this compound over placebo. Conversely, only 36% showed an advantage for abstinence measures .
- This compound works by reducing the rewarding effects of alcohol, thus decreasing cravings and consumption levels. This mechanism makes it particularly effective for patients who continue to drink but wish to reduce their intake .
Case Studies
- In a notable case study, a patient maintained on 50 mg of this compound daily reported complete abstinence from alcohol over 44 weeks, with liver function tests normalizing within four weeks . This highlights this compound's potential for long-term management of AUD.
This compound in Opioid Dependence
This compound is also utilized in treating opioid dependence. It blocks the euphoric effects of opioids and can help prevent relapse.
Clinical Trials and Findings
- The FDA approved this compound for opioid dependence, and studies have shown that it can significantly reduce relapse rates when combined with psychosocial interventions .
- A clinical trial involving a depot formulation of this compound demonstrated improved retention rates and reduced opioid use among participants compared to placebo .
Emerging Applications: Other Substance Use Disorders
Recent research has explored this compound's potential applications beyond alcohol and opioids.
Methamphetamine Use Disorder
- Preliminary studies suggest that this compound may reduce cravings and subjective responses to methamphetamine (MA) administration. A double-blind study found that this compound significantly blunted cue-induced cravings for MA, indicating its potential utility in treating MA use disorder .
Cocaine Use Disorder
- This compound has shown promise in reducing cravings during controlled cocaine administration. Although results are mixed regarding its effectiveness on the subjective effects of cocaine, ongoing studies aim to clarify its role in cocaine addiction treatment .
Nitrous Oxide Use
- A case study reported significant reductions in nitrous oxide use among a patient treated with this compound. Initially using up to 400 canisters per day, the patient reduced usage to less than 60 canisters weekly after initiating treatment . This suggests this compound's versatility across various substance use disorders.
Summary of Clinical Findings
Substance Use Disorder | Clinical Evidence | Key Findings |
---|---|---|
Alcohol Dependence | 29 RCTs | Effective in reducing heavy drinking; majority favor this compound over placebo |
Opioid Dependence | Multiple studies | Reduces relapse rates when combined with psychosocial support |
Methamphetamine | Preliminary studies | Blunts craving and subjective responses to MA |
Cocaine | Mixed findings | Potential to reduce cravings; further research needed |
Nitrous Oxide | Case study | Significant reduction in use reported |
Mechanism of Action
Naltrexone is a pure opiate receptor antagonist that primarily binds to the mu opioid receptors . By binding to these receptors, it blocks the euphoric effects linked with alcohol use or opioids . This compound itself has little or no effect in the absence of alcohol or opioids . The blockade of mu opioid receptors is thought to be the mechanism of action in the management of opioid dependence, as it reversibly blocks or attenuates the effects of opioids . It is also thought to be involved in the effectiveness of this compound in alcohol dependence by reducing the euphoric effects of alcohol .
Comparison with Similar Compounds
Naltrexone is often compared with other opioid antagonists such as naloxone and acamprosate. Naloxone is an emergency drug used to quickly reverse the effects of opioid overdose, while this compound is used with social support to help people who have quit street drugs and alcohol . Acamprosate is another medication used for alcohol use disorder, and it is thought to be slightly more effective at helping people remain off alcohol, while this compound is slightly more effective at reducing heavy drinking and cravings . Other similar compounds include disulfiram, which is used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol .
Biological Activity
Naltrexone is a synthetic opioid antagonist primarily used in the management of alcohol and opioid dependence. Its biological activity is complex, involving multiple receptor interactions and mechanisms that contribute to its therapeutic effects. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.
This compound operates primarily as an antagonist at opioid receptors, specifically the mu (μ), kappa (κ), and delta (δ) receptors. This antagonistic action reduces the euphoric effects associated with opioid use and helps mitigate cravings for alcohol. Additionally, this compound has been found to interact with non-opioid receptors, such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory processes within the central nervous system (CNS) .
Key Mechanisms:
- Opioid Receptor Antagonism: Blocks the effects of endogenous opioids and exogenous opioids.
- TLR4 Antagonism: Reduces neuroinflammation by inhibiting microglial activation, which can lead to neuroprotective effects .
- Endogenous Opioid Upregulation: Induces a compensatory increase in endogenous opioids following temporary blockade, potentially enhancing analgesic effects .
Pharmacokinetics
This compound is well-absorbed orally but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 5-40%. It is extensively metabolized in the liver to 6-beta-naltrexol, which may contribute to its therapeutic effects .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | 5-40% |
Volume of Distribution | 1350 L (IV) |
Protein Binding | 21% |
Metabolism | Hepatic |
Alcohol Use Disorder
A multicenter, double-blind study demonstrated that this compound significantly reduced relapse rates among alcohol-dependent patients. In this study, only 7.9% of patients on this compound relapsed compared to 18.8% on placebo . The study also noted that while adverse events were minimal, abdominal pain and headaches were more prevalent in the this compound group.
Case Studies
- Nitrous Oxide Dependence: A 41-year-old male with severe nitrous oxide dependence reduced his usage from 400 canisters per day to less than 60 after initiating this compound at 50 mg daily, later titrated to 100 mg. This case illustrates this compound's potential beyond traditional substance use disorders .
- Gambling Disorder: In a preliminary study involving patients with problem gambling, one subject reported a significant reduction in gambling urges after starting this compound at doses ranging from 50 mg to 150 mg over five months . Although some relapse occurred, the initial response was promising.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Neuroprotective Effects: this compound has been shown to inhibit microglial activation in animal models, suggesting a role in reducing neurotoxicity associated with chronic inflammation .
- Opioid Use Disorder Treatment: Extended-release formulations of this compound have been effective in treating opioid use disorder (OUD), significantly reducing cravings and relapse rates . A recent trial indicated that rapid initiation of this compound could enhance treatment outcomes for OUD patients by minimizing withdrawal symptoms .
Q & A
Basic Research Questions
Q. How do randomized controlled trials (RCTs) validate the efficacy of naltrexone in reducing alcohol relapse rates, and what methodological challenges arise in blinding and placebo control?
- Methodological Answer: RCTs for this compound typically employ double-blind designs to compare relapse rates between this compound and placebo groups. Key metrics include percentage of opioid-negative urine samples, retention rates, and self-reported cravings. Challenges include managing withdrawal timelines (e.g., requiring 5–7 days of abstinence pre-naltrexone to avoid precipitated withdrawal) and ensuring compliance via urine riboflavin markers or supervised dosing . Placebo effects are significant in addiction trials, necessitating rigorous stratification by baseline severity (e.g., Alcohol Use Disorders Identification Test scores) .
Q. What are the best practices for designing systematic reviews on this compound’s safety profile, particularly in reconciling contradictory adverse event (AE) reports across studies?
- Methodological Answer: Use PRISMA guidelines to standardize AE extraction, with sensitivity analyses to exclude low-quality studies (e.g., conference abstracts). Meta-regression can identify covariates like dosage (e.g., 50 mg/day oral vs. 380 mg/month extended-release) or population differences (e.g., opioid vs. alcohol dependence). For example, Bolton et al. (2024) resolved contradictions by separating mild AEs (nausea, headache) from severe ones (hepatotoxicity) and adjusting for dropout rates .
Q. How does treatment compliance confound this compound efficacy outcomes, and what statistical methods mitigate this bias?
- Methodological Answer: Compliance is a mediator in intent-to-treat (ITT) analyses. Per-protocol analyses or instrumental variable methods (e.g., using pill counts as compliance proxies) isolate this compound’s true effect. Volpicelli et al. (1997) showed that compliant subjects had 63% reduced heavy drinking days vs. 29% in non-compliant groups, highlighting the need for compliance-adjusted models . Behavioral interventions (e.g., contingency management) improve adherence and reduce Type II errors .
Advanced Research Questions
Q. What pharmacokinetic-pharmacodynamic (PK-PD) models optimize this compound dosing for subpopulations (e.g., rapid metabolizers, women)?
- Methodological Answer: Population PK modeling using nonlinear mixed-effects software (e.g., NONMEM) identifies covariates like CYP2D6 polymorphisms or body mass index. For example, extended-release formulations (e.g., Vivitrol®) require dose adjustments in hepatic impairment, validated via AUC comparisons . Gender-specific analysis in women with AUD found 25% lower clearance rates, necessitating stratified dosing .
Q. How do neuroimaging paradigms (e.g., fMRI) elucidate this compound’s modulation of cue-induced craving in alcohol-dependent individuals?
- Methodological Answer: Block-design fMRI studies contrast alcohol cue reactivity pre- and post-naltrexone, focusing on ventral striatum (VS) activation. Myrick et al. (2008) used blood-oxygen-level-dependent (BOLD) responses to show a 40% reduction in VS activation with this compound vs. placebo, correlating with reduced self-reported craving (r = 0.67, p < 0.01). Ondansetron-naltrexone combinations further dampen dopaminergic signaling, requiring factorial designs to parse synergistic effects .
Q. What in silico and experimental approaches improve this compound delivery systems (e.g., ocular niosomes, molecularly imprinted polymers)?
- Methodological Answer: Density functional theory (DFT) optimizes monomer-template interactions for molecularly imprinted polymers (MIPs). Rahmani et al. (2017) used B3LYP/6-311G(d) calculations to design MIPs with 11.6 mg/g this compound adsorption, validated via Langmuir-Freundlich isotherms. For ocular delivery, Span 60-based niosomes enhanced transcorneal flux by 300% vs. free drug, assessed using ex vivo bovine models .
Q. How do genetic moderators (e.g., OPRM1 A118G polymorphism) influence this compound’s treatment effect heterogeneity in meta-analyses?
- Methodological Answer: Individual participant data (IPD) meta-analyses stratify outcomes by genotype. Maisel et al. (in press) found G-allele carriers had 50% higher abstinence rates (OR = 1.5, 95% CI: 1.1–2.0) vs. AA homozygotes. Mendelian randomization reduces confounding by linking genetic proxies (e.g., rs1799971) to drug response .
Q. Data Contradiction and Synthesis
Q. Why do some RCTs report declining this compound efficacy over time, and how can survival analysis address this?
- Methodological Answer: Time-to-event analyses (e.g., Cox proportional hazards) differentiate early relapse (driven by acute withdrawal) vs. late relapse (psychological craving). The declining efficacy observed in longitudinal studies (e.g., 50% responder rate at 12 weeks dropping to 30% at 24 weeks) may reflect tolerance or waning compliance. Shared frailty models account for unmeasured heterogeneity .
Q. How do trial design differences (e.g., psychosocial support intensity) explain divergent outcomes in this compound studies for opioid dependence?
- Methodological Answer: Meta-regression quantifies the impact of adjunct therapies (e.g., cognitive behavioral therapy [CBT] vs. minimal counseling). Anton et al. (1999) demonstrated a 22% absolute increase in abstinence when this compound was paired with CBT (62% vs. 40%, p = 0.02), emphasizing the need for standardized behavioral protocols in pharmacotherapy trials .
Q. Tables for Key Findings
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCKKXVULJGBQN-XFWGSAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046313 | |
Record name | Naltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/, Insoluble in water, Soluble in ethanol, 3.07e+00 g/L | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug., Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors. | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, 3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one, 17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one, For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page. | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone | |
CAS No. |
16590-41-3 | |
Record name | Naltrexone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16590-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016590413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naltrexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6W795CQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 °C, 169 °C, Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/, 169 - 170 °C; 274 - 276 °C (hydrochloride salt) | |
Record name | Naltrexone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naltrexone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6750 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Naltrexone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.